molecular formula C14H19F3N2O B14104875 2-[1-[4-(Trifluoromethyl)phenyl]pentylideneamino]oxyethanamine

2-[1-[4-(Trifluoromethyl)phenyl]pentylideneamino]oxyethanamine

Cat. No.: B14104875
M. Wt: 288.31 g/mol
InChI Key: QYWVEFPUVMRRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethoxy Fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI). It functions by binding to the serotonin transporter and inhibiting the reuptake of serotonin into the presynaptic neuron . This modulation of serotonin levels can have significant implications for studying the role of serotonin in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Fluvoxamine involves several steps, starting with the preparation of the key intermediate, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. This intermediate is then subjected to a series of reactions, including oximation and subsequent reduction, to yield the final product .

Industrial Production Methods: Industrial production of Desmethoxy Fluvoxamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethoxy Fluvoxamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various intermediates and the final Desmethoxy Fluvoxamine compound .

Scientific Research Applications

Desmethoxy Fluvoxamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Desmethoxy Fluvoxamine is unique due to its specific binding affinity for the serotonin transporter and its potent inhibition of serotonin reuptake. Its structural differences, such as the absence of a methoxy group, distinguish it from other SSRIs and may contribute to its unique pharmacological properties .

Properties

Molecular Formula

C14H19F3N2O

Molecular Weight

288.31 g/mol

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine

InChI

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3

InChI Key

QYWVEFPUVMRRCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.